Vilanterol Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

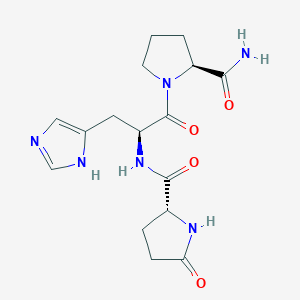

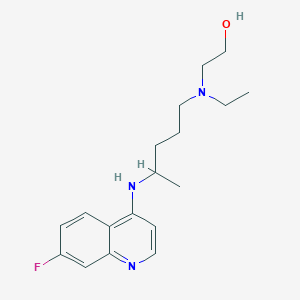

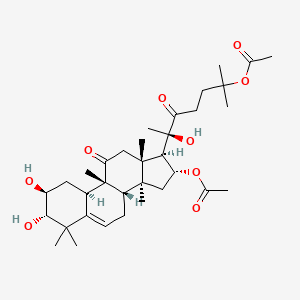

Vilanterol Acetate is a selective long-acting beta2-adrenergic agonist used primarily in the treatment of chronic obstructive pulmonary disease and asthma. It is known for its 24-hour activity, making it suitable for once-daily dosing. This compound works by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate, leading to the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells in the lungs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Vilanterol Acetate involves multiple steps, including the bromination of 2,6-dichlorophenyl methanol, followed by condensation with 2-(2,6-dichlorobenzyl)oxyethanol. The key intermediate, oxazolidinone, is prepared using Friedel-Crafts acylation, chemo-selective reduction, Corey-Itsuno reduction, and oxazolidinone ring formation .

Industrial Production Methods

Industrial production of this compound focuses on optimizing yields and purity. An improved process involves the bromination of 2,6-dichlorophenyl methanol, followed by condensation with 2-(2,6-dichlorobenzyl)oxyethanol under controlled conditions to produce the desired compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Vilanterol Acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to produce this compound. These intermediates are crucial for the final synthesis and ensure the desired pharmacological properties of the compound .

Applications De Recherche Scientifique

Vilanterol Acetate has numerous scientific research applications, including:

Chemistry: Used as a model compound for studying beta2-adrenergic agonists and their interactions with receptors.

Biology: Investigated for its effects on bronchial smooth muscle cells and mast cells.

Medicine: Widely used in the treatment of chronic obstructive pulmonary disease and asthma, often in combination with other bronchodilators.

Industry: Utilized in the development of inhalation formulations for respiratory therapies .

Mécanisme D'action

Vilanterol Acetate exerts its effects by selectively stimulating beta2-adrenergic receptors, leading to the activation of intracellular adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate, resulting in the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells. This mechanism is crucial for its bronchodilator effects and its use in treating respiratory conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Salmeterol: Another long-acting beta2-adrenergic agonist with a similar mechanism of action but shorter duration of effect.

Formoterol: A long-acting beta2-adrenergic agonist with a faster onset of action but requires twice-daily dosing.

Indacaterol: An ultra-long-acting beta2-adrenergic agonist with a similar duration of action but different pharmacokinetic properties.

Uniqueness

Vilanterol Acetate is unique due to its 24-hour activity, allowing for once-daily dosing, which improves patient compliance. It also has a faster onset of action compared to Salmeterol and a longer duration of action compared to Formoterol .

Propriétés

Formule moléculaire |

C26H37Cl2NO7 |

|---|---|

Poids moléculaire |

546.5 g/mol |

Nom IUPAC |

acetic acid;4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C24H33Cl2NO5.C2H4O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;1-2(3)4/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1H3,(H,3,4)/t24-;/m0./s1 |

Clé InChI |

TVWAEQRFKRTYIG-JIDHJSLPSA-N |

SMILES isomérique |

CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl |

SMILES canonique |

CC(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

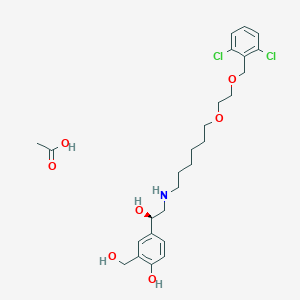

![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)

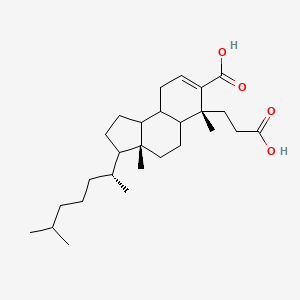

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)

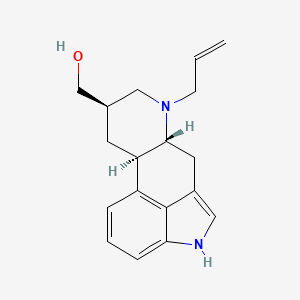

![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)